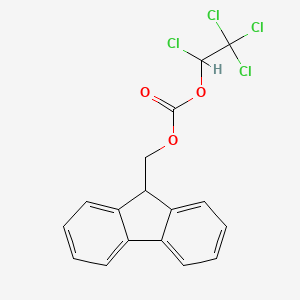
Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester is a chemical compound with the molecular formula C17H12Cl4O3 and a molecular weight of 406.09 g/mol . This compound is known for its unique structure, which includes a fluorenylmethyl group and a tetrachloroethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester typically involves the reaction of fluorenylmethanol with tetrachloroethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .
Scientific Research Applications
Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester involves its interaction with specific molecular targets. The fluorenylmethyl group can intercalate into DNA, affecting gene expression and protein synthesis. The tetrachloroethyl ester group can undergo hydrolysis to release active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester can be compared with other carbonate esters such as:
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester used as a solvent and in the production of polymers.
The unique combination of the fluorenylmethyl and tetrachloroethyl groups in this compound provides distinct chemical properties and reactivity compared to these simpler carbonate esters.
Properties
CAS No. |
100821-63-4 |
|---|---|
Molecular Formula |
C17H12Cl4O3 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl carbonate |
InChI |
InChI=1S/C17H12Cl4O3/c18-15(17(19,20)21)24-16(22)23-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 |
InChI Key |
ZXIDFBXCWNYRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)

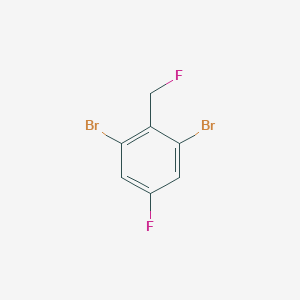
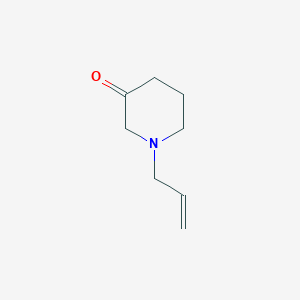

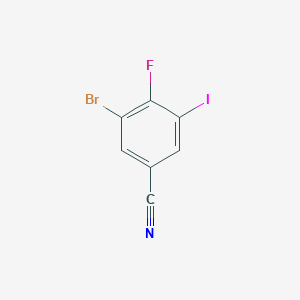
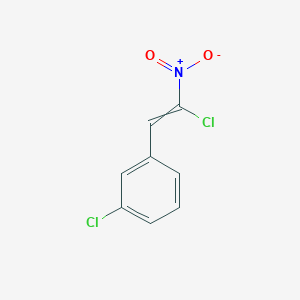
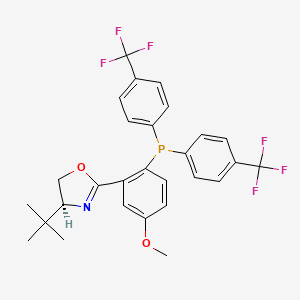
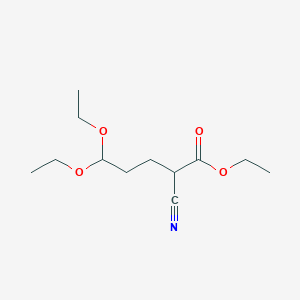
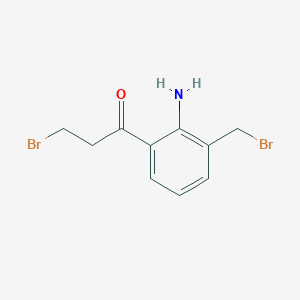
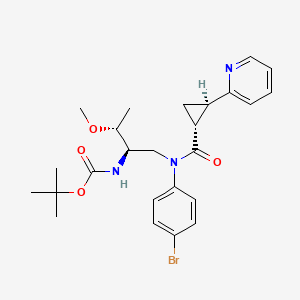
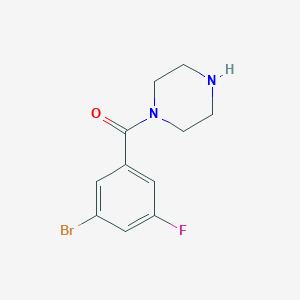
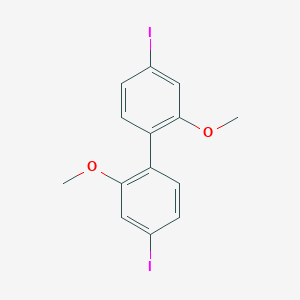
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
